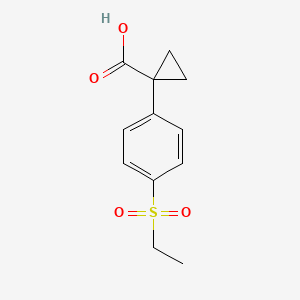

1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

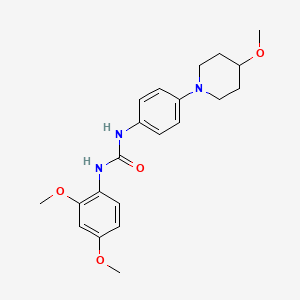

Übersicht

Beschreibung

1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H14O4S and its molecular weight is 254.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Cyclopropane derivatives, such as 1-(arylsulfonyl)cyclopropanol, have been utilized as cyclopropanone equivalents in chemical synthesis. These compounds react with terminal acetylenes and disubstituted amines, catalyzed by gold chloride, to synthesize 1-alkynyl cyclopropylamines in moderate yields, showcasing their utility in constructing complex organic molecules (Liu, An, Jiang, & Chen, 2008).

Biological Evaluation

Derivatives of cyclopropane, including bromophenol derivatives with cyclopropyl moieties, have been synthesized and evaluated for their biological activities. These compounds have shown effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. Such findings indicate potential therapeutic applications in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Ethylene Precursor and Plant Biology

In plant biology, 1-aminocyclopropane-1-carboxylic acid (ACC) is known as the direct precursor to ethylene, a critical plant hormone. Recent studies have suggested that ACC itself can function as a signaling molecule independent of ethylene biosynthesis. This discovery opens new avenues for researching plant growth and development, indicating a potentially conserved signaling pathway involving ACC across different plant species (Li, Mou, Van de Poel, & Chang, 2021; Polko & Kieber, 2019).

Natural Products and Bioactive Compounds

The cyclopropane moiety is prevalent in natural products exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Research has focused on isolating, characterizing, and synthesizing naturally occurring compounds containing the cyclopropane structure, including 1-aminocyclopropane-1-carboxylic acid and its analogs. This effort aims to explore and exploit these compounds' bioactive potential (Coleman & Hudson, 2016).

Agronomic Applications and Plant Stress Mitigation

The role of ACC deaminase-producing beneficial rhizobacteria in mitigating drought and salt stress in plants has been examined, with a focus on improving biomass characters for bioethanol production. These bacteria enhance plant growth under stress conditions by degrading ACC, thereby reducing stress-induced ethylene levels. This research highlights the potential agronomic applications of manipulating ACC levels to improve plant resilience to environmental stresses (Tiwari, Duraivadivel, Sharma, & H. P., 2018).

Wirkmechanismus

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Mode of Action

A structurally similar compound, cyclopropane-1,1-dicarboxylic acid (cpd), is known to inhibit ketol-acid reductoisomerase (kari), an enzyme in the branched-chain amino acid pathway in plants

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants .

Result of Action

A structurally similar compound, n,n′-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide, has been shown to exhibit moderate activity against agrostis stolonifera, a type of grass .

Eigenschaften

IUPAC Name |

1-(4-ethylsulfonylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-2-17(15,16)10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAYRLSZFPYLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2514638.png)

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)